3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid
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Overview
Description
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a methylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-fluoro-4-methylbenzoic acid as a starting material, which undergoes a substitution reaction with a methylsulfanyl reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its reactivity and stability. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties.
4-Methyl-2-(methylsulfanyl)benzoic acid:
3-Fluoro-2-methylbenzoic acid: Lacks the methylsulfanyl group, leading to different chemical behavior.
Uniqueness
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is unique due to the combination of the fluorine, methyl, and methylsulfanyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-4-methyl-2-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBXSZQGWPXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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